

Colforsin Daropate: A Technical Guide to its Structure, Function, and Therapeutic Potential

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Compound of Interest

Compound Name: *Colforsin daropate*

Cat. No.: *B044253*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Colforsin daropate, a water-soluble prodrug of the labdane diterpene forskolin, is a potent activator of adenylyl cyclase. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and pharmacological functions of **colforsin daropate**. It is designed to serve as a detailed resource for researchers and professionals involved in cardiovascular research and drug development. The document summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited studies, and includes visualizations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

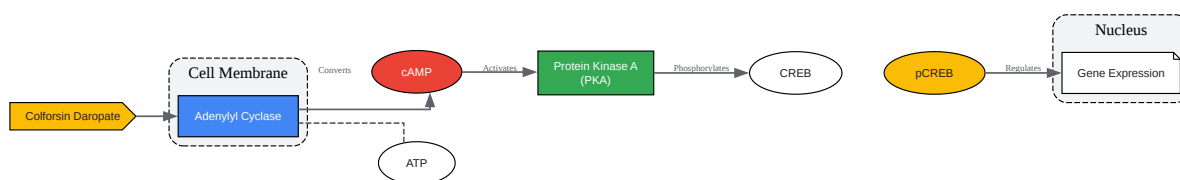
Colforsin daropate is chemically synthesized from forskolin to improve its aqueous solubility, thereby enhancing its suitability for clinical applications.^[1] It is a carboxylic ester formed by the condensation of forskolin with N,N-dimethyl-β-alanine.^[1] The hydrochloride salt of **colforsin daropate**, also known as NKH 477, is the form commonly used in research and clinical settings.^[1]

Property	Value
IUPAC Name	[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-dimethylaminopropanoate
CAS Number	113462-26-3 (Colforsin daropate) 138605-00-2 (Colforsin daropate hydrochloride)
Molecular Formula	C ₂₇ H ₄₃ NO ₈
Molar Mass	509.640 g·mol ⁻¹
Canonical SMILES	CC(=O)O[C@H]1--INVALID-LINK--(C)C=C(C)O(C)O(C)C">C@HOC(=O)CCN(C)C
InChI Key	RSOZZQTUMVB TMR-XGUNBQNXSA-N

Mechanism of Action and Signaling Pathway

Colforsin daropate exerts its pharmacological effects by directly activating the enzyme adenylyl cyclase (AC).[2][3] This activation is independent of G-protein coupled receptors, which is a distinguishing feature compared to catecholamines.[2] The activation of adenylyl cyclase leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[4]

The subsequent increase in intracellular cAMP levels activates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates various target proteins, leading to a cellular response. One of the key downstream targets of PKA is the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of numerous genes.[4]



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Fig. 1: Colforsin Daropate Signaling Pathway.

Pharmacological Functions and Quantitative Data

The primary therapeutic application of **colforsin daropate** is in the management of acute heart failure.[1][3] Its mechanism of action translates into a unique pharmacological profile characterized by positive inotropic and chronotropic effects, as well as potent coronary vasodilation.[2] A notable advantage of **colforsin daropate** is its efficacy in patients with desensitized β -adrenoceptors, a common occurrence in severe heart failure.[3]

Cardiovascular Effects

Studies in canine models have demonstrated the potent cardiovascular effects of **colforsin daropate**. It exhibits a greater selectivity for coronary vasodilation compared to its inotropic and chronotropic effects.[2]

Parameter	Colforsin Daropate Effect	Comparator Effect (Isoproterenol, Dopamine, Dobutamine)	Reference
Coronary Vasodilation	Potent	Less Potent	[2]
Positive Inotropy	Moderate	Potent	[2]
Positive Chronotropy	Less Potent	Moderate	[2]
Adenylyl Cyclase Activation	Significantly Higher	Lower	[2]

In a clinical study involving patients undergoing open-heart surgery, **colforsin daropate** administration led to significant improvements in cardiac hemodynamics.[5]

Hemodynamic Parameter	Change after Colforsin Daropate
Heart Rate	Increased
Cardiac Index	Increased
Pulmonary Artery Pressure	Decreased
Central Venous Pressure	Decreased

Pharmacokinetics in Humans

A study in patients undergoing coronary artery bypass grafting provided key pharmacokinetic parameters for **colforsin daropate**.[6]

Pharmacokinetic Parameter	Value (Mean ± SD)
Distribution Half-life ($t_{1/2\alpha}$)	3.9 ± 1.1 min
Metabolic Half-life ($t_{1/2\beta}$)	1.9 ± 0.7 h
Elimination Half-life ($t_{1/2\gamma}$)	95.3 ± 15.2 h
Central Compartment Volume	591.0 ± 42.8 ml/kg
Volume of Distribution	2689.2 ± 450.6 ml/kg
Elimination Clearance	27.7 ± 14.7 ml/kg/min

Anti-cancer Activity

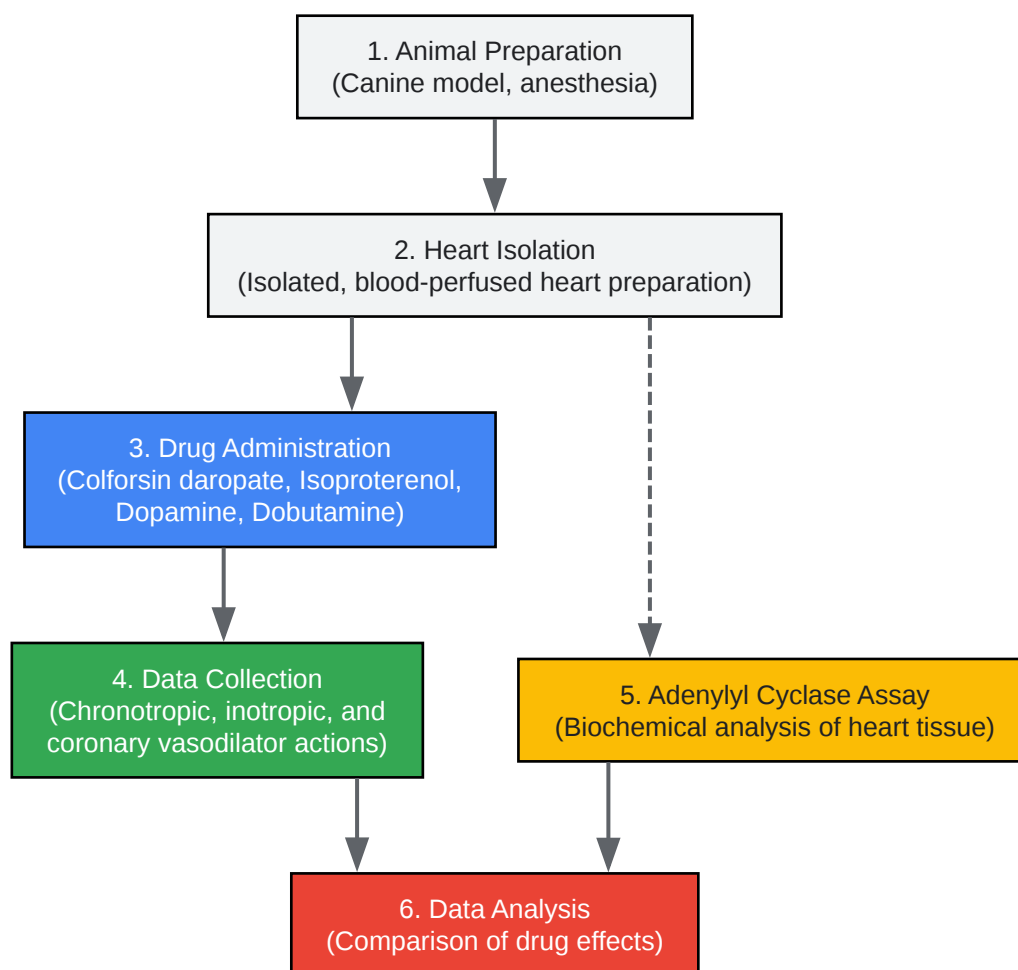
Recent research has explored the potential of **colforsin daropate** as a therapeutic agent for certain cancers. In a study on high-grade serous ovarian carcinoma (HGSOC) cell lines, **colforsin daropate** demonstrated cytotoxic effects.^[1]

HGSOC Cell Line	IC ₅₀ (μM)
HeyA8	~10
OVCAR8	~20
Kuramochi	~0.5
OVCAR3	~40

Experimental Protocols

Assessment of Cardiovascular Effects in a Canine Model

This protocol is based on the methodology described for evaluating the cardiovascular effects of **colforsin daropate** in isolated, blood-perfused canine heart preparations.^[2]



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Fig. 2: In Vivo Cardiovascular Assessment Workflow.

Methodology:

- Animal Preparation: Mongrel dogs of either sex are anesthetized, and the heart is isolated.
- Heart Preparation: The heart is prepared as an isolated, blood-perfused preparation to allow for the direct measurement of cardiac parameters.
- Drug Administration: **Colforsin daropate** and comparator drugs (isoproterenol, dopamine, dobutamine) are administered at various doses.
- Measurement of Cardiovascular Parameters:
 - Chronotropic effects: Measured by changes in heart rate.

- Inotropic effects: Assessed by changes in myocardial contractility.
- Coronary vasodilator effects: Determined by measuring changes in coronary blood flow.
- Adenylyl Cyclase Activity Assay: At the end of the experiment, heart tissue samples are collected to measure the activity of adenylyl cyclase in response to each drug.
- Data Analysis: Dose-response curves are generated, and the relative potencies and selectivities of the drugs are compared.

Cell Viability Assay in Cancer Cell Lines

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of **colforsin daropate** in cancer cell lines, as described in the study on HGSOC.[1]

Methodology:

- Cell Culture: High-grade serous ovarian carcinoma (HGSOC) cell lines (e.g., HeyA8, OVCAR8, Kuramochi, OVCAR3) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: **Colforsin daropate** is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 48 hours).
- MTT Assay:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
- Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength.

- Data Analysis: The absorbance values are normalized to the vehicle control, and dose-response curves are generated to calculate the IC₅₀ value for each cell line.

Conclusion

Colforsin daropate is a pharmacologically important molecule with well-characterized cardiovascular effects and emerging potential in other therapeutic areas such as oncology. Its direct activation of adenylyl cyclase provides a distinct advantage in clinical scenarios where β -adrenoceptor pathways are compromised. The information presented in this technical guide, including quantitative data and experimental methodologies, offers a solid foundation for further research and development of this promising compound. The provided visualizations of its signaling pathway and experimental workflows are intended to aid in the conceptualization and design of future studies.

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